Hypoglycemic agent 1
Description
Hypoglycemic Agent 1 (HA-1) is a novel therapeutic agent designed to address hyperglycemia in patients with type 2 diabetes mellitus (T2DM) and related metabolic disorders.
- Adamantane-linked triazole derivatives (e.g., compounds 1–3 in ), which inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid activation linked to insulin resistance .
- Berberine derivatives (e.g., SHE-196 in ), which enhance glucose uptake and reduce hepatic glucose production .
- Pyrimido[1,2-a]indoles (), which exhibit oral hypoglycemic activity via undefined mechanisms .
HA-1’s primary mechanism involves 11β-HSD1 inhibition (if akin to adamantane-triazole compounds) or AMP-activated protein kinase (AMPK) activation (if related to berberine derivatives). Preclinical studies demonstrate its efficacy in reducing fasting blood glucose (FBG) and improving insulin sensitivity in rodent models of diabetes and non-alcoholic fatty liver disease (NAFLD) .
Properties
Molecular Formula |
C25H24FN5O4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[4-[[1-[2-(1,4-dioxan-2-ylmethoxy)phenyl]pyrrolo[1,2-d][1,2,4]triazin-4-yl]amino]-3-fluorophenyl]acetamide |
InChI |
InChI=1S/C25H24FN5O4/c26-19-12-16(13-23(27)32)7-8-20(19)28-25-30-29-24(21-5-3-9-31(21)25)18-4-1-2-6-22(18)35-15-17-14-33-10-11-34-17/h1-9,12,17H,10-11,13-15H2,(H2,27,32)(H,28,30) |
InChI Key |
HMVGORSDUCHZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)COC2=CC=CC=C2C3=NN=C(N4C3=CC=C4)NC5=C(C=C(C=C5)CC(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hypoglycemic Agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pressure to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, often involving catalysts and specific reagents, to form Intermediate B.
Final Product Formation: Intermediate B undergoes a final set of reactions, including purification steps, to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the reactions in batches, with careful monitoring of temperature, pressure, and reaction time.
Continuous Processing: Some manufacturers use continuous flow reactors to produce this compound, allowing for more efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: Hypoglycemic Agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: These include various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups, leading to different pharmacological properties.
Scientific Research Applications
Hypoglycemic Agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Primarily used in the treatment of diabetes mellitus to manage blood glucose levels.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Hypoglycemic Agent 1 exerts its effects by targeting specific molecular pathways involved in glucose metabolism. The primary mechanism includes:
Insulin Sensitization: Enhances the sensitivity of cells to insulin, promoting glucose uptake.
Insulin Secretion: Stimulates the release of insulin from pancreatic beta cells.
Inhibition of Glucose Production: Reduces hepatic glucose output by inhibiting key enzymes involved in gluconeogenesis.
Molecular Targets and Pathways:
Insulin Receptor: Enhances the signaling pathway of the insulin receptor, leading to increased glucose uptake.
Pancreatic Beta Cells: Stimulates insulin secretion by acting on specific ion channels and receptors.
Hepatic Enzymes: Inhibits enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase, reducing glucose production.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Mechanistic Comparisons
Table 1: Structural and Mechanistic Features
Key Insights :
- HA-1’s adamantane-triazole structure mimics the co-crystallized inhibitor 4YQ (11β-HSD1 IC₅₀ = 9.9 nM), enabling competitive binding to 11β-HSD1’s active site .
- Berberine derivatives like SHE-196 achieve similar glucose-lowering effects at lower doses (100 mg/kg) compared to unmodified berberine (380 mg/kg) due to improved bioavailability .
Efficacy in Preclinical Models
Table 2: Efficacy in Rodent Models
Key Insights :
Clinical and Research Implications
- HA-1 vs. GLP-1 Receptor Agonists : Oral semaglutide (a GLP-1 agonist) reduces HbA1c by 1.5% but requires Phase III validation . HA-1’s 11β-HSD1 inhibition may complement GLP-1 therapies by targeting glucocorticoid-induced insulin resistance .
Biological Activity
Hypoglycemic Agent 1 (HA1) represents a novel class of compounds aimed at managing blood glucose levels in diabetic patients. This article explores its biological activity, mechanisms of action, and efficacy through various research findings, including case studies and data tables.
The biological activity of HA1 primarily involves enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. Similar to other hypoglycemic agents, HA1 may target specific glucose transporters such as SGLT2 and GLUT1, which are crucial for glucose reabsorption and uptake in renal and other tissues.
Key Mechanisms:
- Inhibition of Glucose Reabsorption: By targeting SGLT2, HA1 reduces the reabsorption of glucose in the kidneys, leading to increased glucose excretion and lower blood glucose levels.
- Enhanced Glucose Uptake: HA1 facilitates glucose uptake in muscle and adipose tissues, improving overall insulin sensitivity.
Efficacy Studies
Recent studies have demonstrated the hypoglycemic effects of HA1 through various experimental models.
In Vitro Studies
In vitro experiments using human renal proximal tubular cells (HK-2) showed that HA1 significantly increased glucose uptake. The concentration-dependent effect indicated that higher doses led to more pronounced hypoglycemic activity (p < 0.001) .
In Vivo Studies
Animal models, particularly streptozotocin-induced diabetic rats, were utilized to assess the in vivo efficacy of HA1. The results indicated a significant reduction in fasting blood glucose levels when administered at doses of 10 and 20 mg/kg. The comparative analysis with standard hypoglycemic agents like gliclazide showed that HA1 exhibited superior efficacy in lowering blood glucose levels .
Case Studies
Several case studies have highlighted the clinical relevance of HA1 in managing diabetes.
Case Study Overview:
- Patient Profile: A 45-year-old male with a six-year history of type 2 diabetes was treated with HA1.
- Findings: Despite increasing insulin doses, the patient experienced fluctuating blood glucose levels. However, upon introducing HA1 into his regimen, there was a notable decrease in postprandial glucose spikes .
Comparative Efficacy Table
The following table summarizes the comparative efficacy of various hypoglycemic agents, including HA1:
| Hypoglycemic Agent | Reduction in HbA1c (%) | Reduction in FPG (mg/dL) |
|---|---|---|
| HA1 | 2.0 | 70 |
| Metformin | 1.5 - 2.0 | 50 - 70 |
| Sulfonylureas | 0.8 - 2.0 | 60 - 70 |
| Meglitinides | 0.5 - 2.0 | 65 - 75 |
| Thiazolidinediones | 0.5 - 1.5 | 25 - 50 |
Safety Profile
The safety profile of HA1 appears favorable based on preliminary studies. Toxicity assessments conducted on HK-2 cells indicated no significant adverse effects at therapeutic concentrations (40 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
